Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H26N2O4. This compound is notable for its unique structure, which includes a tert-butyl group, a pyridin-3-yloxy group, an azetidine ring, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the pyridin-3-yloxy group: This step involves the reaction of the azetidine intermediate with a pyridin-3-ol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the piperidine ring: This can be done by reacting the intermediate with a piperidine derivative under suitable conditions.
Introduction of the tert-butyl group: This is typically achieved through the reaction of the intermediate with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate
- Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)piperidine-1-carboxylate is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 3-(3-pyridin-3-yloxyazetidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-19(2,3)26-18(24)21-9-5-6-14(11-21)17(23)22-12-16(13-22)25-15-7-4-8-20-10-15/h4,7-8,10,14,16H,5-6,9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGGZGCDYWSSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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